4-Benzoyl-3-hydroxyphenyl acrylate

Description

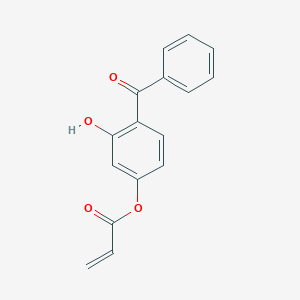

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoyl-3-hydroxyphenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWQJECMFUGUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065884 | |

| Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15419-94-0 | |

| Record name | 2-Hydroxy-4-(acryloyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15419-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Benzoyl-3-hydroxyphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Benzoyl 3 Hydroxyphenyl Acrylate

Strategies for the Esterification of Hydroxylated Benzophenone (B1666685) Precursors

The primary route to synthesizing 4-Benzoyl-3-hydroxyphenyl acrylate (B77674) involves the esterification of a hydroxylated benzophenone molecule. The key is to selectively react the hydroxyl group with an acrylic acid derivative to form the desired ester linkage.

A prevalent and effective method for synthesizing acrylate esters from hydroxyl-functional benzophenones is through the use of acryloyl chloride. google.comresearchgate.net This process involves the reaction of a hydroxylated benzophenone precursor, such as 2,4-dihydroxybenzophenone, with acryloyl chloride. The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification. researchgate.netresearchgate.net

The general reaction scheme involves dissolving the hydroxylated benzophenone in a suitable organic solvent, followed by the addition of a base and then the dropwise addition of acryloyl chloride. researchgate.net Triethylamine (B128534) (Et₃N) is a commonly used base for this purpose. researchgate.netchemicalbook.com The choice of solvent is critical, with tetrahydrofuran (B95107) (THF) being a frequently reported option. researchgate.net The reaction can often proceed efficiently at room temperature. researchgate.netresearchgate.net For instance, optimized conditions for similar esterifications have been reported using a molar ratio of the hydroxy-benzophenone to acyl chloride of 1:1.2, with one equivalent of triethylamine as the base, reacting in THF at room temperature for approximately two hours. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Hydroxy-benzophenone and Acryloyl Chloride | google.comresearchgate.net |

| Base | Triethylamine (Et₃N) | researchgate.netchemicalbook.com |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | researchgate.netchemicalbook.com |

| Temperature | Room Temperature | researchgate.netresearchgate.net |

| Molar Ratio (Benzophenone:Acyl Chloride) | Typically 1:1 to 1:1.2 | researchgate.netresearchgate.net |

The role of the base, commonly a tertiary amine like triethylamine or pyridine, is crucial. researchgate.netresearchgate.net It acts as a scavenger for the HCl produced during the reaction, forming a salt and preventing the acid from catalyzing unwanted side reactions. google.comresearchgate.net While the base is essential in most setups, some processes have been developed to run in the absence of a base, though this may require different solvents and temperature control to manage the HCl byproduct. google.com The catalyst system in this context is intertwined with the base; the amine facilitates the reaction by removing the acidic byproduct. In some alternative syntheses using acrylic anhydride (B1165640) instead of acryloyl chloride, catalytic amounts of acid or other catalysts are employed. google.comgoogle.com

Functionalization Approaches for Novel Derivatives

Once synthesized, 4-Benzoyl-3-hydroxyphenyl acrylate can be used as a monomer to create novel functional polymers. Its unique structure, containing both a polymerizable acrylate group and a photo-active benzophenone moiety, allows for its incorporation into polymer chains which can then be further modified or cross-linked.

A key application of benzophenone-containing monomers is in surface-initiated polymerization and the formation of graft polymers. The benzophenone group is a well-known photoinitiator; upon exposure to UV radiation (around 350 nm), it can abstract a hydrogen atom from a nearby molecule, such as a polymer chain, creating a radical. researchgate.netmdpi.com This new radical can then initiate the polymerization of other monomers, effectively "grafting" new polymer chains from the substrate.

This property allows for the covalent attachment of polymer chains to surfaces or the cross-linking of existing polymer networks. researchgate.netgoogle.com For example, benzophenone functionalities can be attached to a substrate like cellulose (B213188), and upon UV irradiation in the presence of a monomer like methyl methacrylate (B99206), polymer chains will grow from the cellulose surface. researchgate.net

Techniques like Atom Transfer Radical Polymerization (ATRP) can be employed to create well-defined polymers. researchgate.net While direct ATRP initiation from the benzophenone group is complex, the monomer can be incorporated into a polymer backbone using various polymerization methods. The resulting polymer, now featuring pendant benzophenone groups, can be used in subsequent photo-grafting reactions. This approach allows for the fabrication of functional materials, such as polymer brushes on surfaces or cross-linked hydrogels, where the benzophenone unit acts as the covalent linker upon UV activation. mdpi.com

| Technique | Description | Key Feature | Source |

|---|---|---|---|

| Photo-initiated Grafting | The benzophenone moiety acts as a photoinitiator under UV light to abstract hydrogen atoms from a substrate, initiating polymerization of other monomers from that site. | Covalent attachment of polymer chains to surfaces or other polymers. | researchgate.netmdpi.com |

| Polymer Cross-linking | When incorporated into polymer chains, the benzophenone groups can be activated by UV light to form cross-links with adjacent polymer chains rich in C-H bonds. | Formation of stable polymer networks and hydrogels. | mdpi.comgoogle.com |

| Controlled Radical Polymerization (e.g., ATRP) | The monomer can be copolymerized to create polymers with pendant benzophenone groups, which can then be used for photo-grafting applications. | Synthesis of well-defined polymers with photo-active functionalities. | researchgate.net |

Spectroscopic Elucidation and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Aromatic Environments

Specific ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aliphatic and aromatic protons of 4-Benzoyl-3-hydroxyphenyl acrylate (B77674), are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeletal Insights

Detailed ¹³C NMR data, outlining the chemical shifts (δ) for the carbon skeleton of 4-Benzoyl-3-hydroxyphenyl acrylate, is not publicly documented.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

While general characteristic bands for the functional groups present (hydroxyl, carbonyl, acrylate) can be predicted, specific experimental FT-IR absorption frequencies for this compound are not available.

Electronic Spectroscopy for Photochemical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Specific UV-Vis absorption maxima (λmax) and details on the electronic transitions for this compound are not found in the surveyed literature.

To provide a comprehensive and accurate article as requested, access to proprietary research data or newly conducted experimental analysis of "this compound" would be required.

Advanced Mechanistic and Theoretical Investigations

Computational Chemistry and Quantum Mechanical Analyses

Computational chemistry and quantum mechanical analyses provide profound insights into the structural and electronic properties of 4-Benzoyl-3-hydroxyphenyl acrylate (B77674). These theoretical studies are essential for understanding its reactivity, stability, and potential applications in various fields.

Density Functional Theory (DFT) for Geometric Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Benzoyl-3-hydroxyphenyl acrylate, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine its most stable molecular geometry. researchgate.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related chalcone, the carbonyl bond length was calculated to be 1.2336 Å and the olefinic bond length was 1.3531 Å. bhu.ac.in An intramolecular hydrogen bond is often observed between the hydroxyl group and the carbonyl group. bhu.ac.in

Vibrational frequency analysis is also performed using DFT to predict the infrared and Raman spectra of the molecule. The calculated frequencies are then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.govnih.gov For example, the stretching vibration of the carbonyl group (C=O) is typically observed in the range of 1680–1750 cm⁻¹, while the C=C double bond stretching appears around 1620–1670 cm⁻¹. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. For similar compounds, the HOMO-LUMO gap has been calculated to be around 1.84 eV. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.46 |

| ELUMO | -4.62 |

| Energy Gap (ΔE) | 1.84 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

In the MEP map of a molecule like this compound, the regions of negative potential (typically colored red and yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas are usually located around electronegative atoms like oxygen. bhu.ac.inresearchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, such as around hydrogen atoms, which are prone to nucleophilic attack. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer, and hyperconjugative interactions within a molecule. materialsciencejournal.orgwisc.edu This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. materialsciencejournal.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov It provides information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). researchgate.net

By performing TD-DFT calculations, one can predict the absorption wavelengths (λmax) in the UV-Visible spectrum of this compound. researchgate.net These theoretical predictions can be compared with experimental spectra to validate the computational methodology and to gain a deeper understanding of the electronic transitions responsible for the observed absorption bands.

Studies on Non-Linear Optical (NLO) Properties

Computational methods are also employed to investigate the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.govresearchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of this compound. researchgate.netresearchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The presence of electron-donating (hydroxyl) and electron-withdrawing (benzoyl) groups connected by a π-conjugated system in this compound suggests that it may exhibit significant NLO properties. researchgate.net

| Compound | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |

|---|---|---|---|

| Urea (Reference) | - | - | - |

| This compound | - | - | - |

No specific data for this compound or a suitable reference like Urea was found in the search results. The table is provided as a template.

Mechanistic Studies of Chemical Reactions

Understanding the reaction mechanisms of this compound is fundamental to optimizing its performance in applications such as polymer synthesis and UV-curable coatings. Research has focused on its polymerization pathways and the intricate photochemical processes it undergoes upon exposure to ultraviolet radiation.

Polymerization Reaction Pathways (e.g., Free Radical Mechanisms)

This compound serves as a functional monomer in polymerization reactions, with its acrylate group readily participating in chain-growth processes. The most common pathway is free-radical polymerization, which can be initiated either thermally or photochemically.

The classical mechanism of free-radical polymerization proceeds through three main stages:

Initiation: The process begins with the generation of free radicals from an initiator molecule. In the case of using this compound, it can act as its own photoinitiator or an external initiator can be added. These initiators, upon activation (e.g., by heat or light), decompose into highly reactive radical species.

Propagation: A free radical attacks the carbon-carbon double bond of the acrylate group in a this compound monomer. This addition reaction forms a new, larger radical, which can then react with subsequent monomer molecules, rapidly extending the polymer chain.

Termination: The growth of a polymer chain ceases through several mechanisms, most commonly by combination, where two growing radical chains react to form a single stable polymer chain, or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end).

The presence of the benzoyl and hydroxyl groups on the phenyl ring does not directly participate in the polymerization of the acrylate group but imparts crucial properties to the resulting polymer, such as enhanced UV stability. This monomer can be copolymerized with other monomers to create polymers with tailored characteristics.

Photochemical Reaction Mechanisms (e.g., UV Absorption and Dissipation, Photoinitiator Action, Biradical Formation, Intramolecular Hydrogen Abstraction)

The benzophenone (B1666685) portion of this compound is the primary driver of its rich photochemistry. This moiety allows the molecule to function as a Type II photoinitiator. The mechanism involves several key steps:

UV Absorption and Excitation: The benzophenone chromophore strongly absorbs UV radiation, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid and efficient intersystem crossing to a more stable, longer-lived triplet state (T₁).

Intramolecular Hydrogen Abstraction: Once in the triplet state, the carbonyl oxygen of the benzophenone group is highly reactive and can abstract a hydrogen atom from a suitable donor. In the case of this compound, the spatially proximate phenolic hydroxyl group serves as an internal hydrogen donor. This intramolecular hydrogen abstraction is a highly efficient process.

Biradical Formation: The hydrogen abstraction event results in the formation of a biradical species: a ketyl radical centered on the benzophenone carbonyl carbon and a phenoxyl radical on the oxygen of the former hydroxyl group.

Photoinitiator Action: These newly formed radicals, particularly the phenoxyl radical, are capable of initiating the polymerization of the acrylate groups of surrounding monomers, thus covalently bonding the UV-absorbing functionality into the polymer network. This process is instrumental in UV curing applications, where the molecule helps to both initiate and cross-link the polymer matrix.

This internal photostabilization mechanism, where the molecule dissipates harmful UV energy through a reversible chemical transformation, contributes significantly to the UV resistance of materials incorporating this compound.

Table 1: Summary of Photochemical Reaction Steps

| Step | Description | Key Intermediate Species |

| 1. UV Absorption | The benzophenone moiety absorbs a photon of UV light. | Excited singlet state (S₁) |

| 2. Intersystem Crossing | The molecule transitions from the singlet state to a more stable triplet state. | Excited triplet state (T₁) |

| 3. Hydrogen Abstraction | The triplet-state carbonyl oxygen abstracts a hydrogen atom from the adjacent hydroxyl group. | Transition state |

| 4. Biradical Formation | A stable biradical is formed, consisting of a ketyl and a phenoxyl radical. | Ketyl radical, Phenoxyl radical |

| 5. Polymerization Initiation | The generated radicals initiate the polymerization of acrylate monomers. | Propagating polymer chain |

Isomerization Dynamics Under Photoirradiation

While the primary photochemical event for the benzophenone moiety is hydrogen abstraction, the acrylate portion of the molecule has the potential to undergo cis-trans isomerization around its carbon-carbon double bond upon photoirradiation. Although specific studies on the isomerization of this compound are not extensively documented, the behavior of structurally similar acrylates provides insight into this potential reaction pathway.

For related compounds like methyl 3-(3-hydroxyphenoxy)acrylate, exposure to UV light can induce isomerization from the thermodynamically more stable trans isomer to the cis isomer. scielo.br The mechanism for this photoisomerization typically involves the absorption of a photon by the acrylate's π-system, leading to an excited state where rotation around the double bond is facilitated. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration.

The rate and equilibrium of this isomerization are influenced by factors such as the wavelength of irradiation and the presence of other chemical species that could act as sensitizers or quenchers. scielo.br For this compound, the powerful UV absorption of the benzophenone group might influence the isomerization dynamics of the acrylate group, either by providing an alternative energy dissipation pathway that reduces the likelihood of isomerization or by acting as an intramolecular triplet sensitizer (B1316253) for the process. The stability of the resulting cis isomer can be significant, with studies on similar molecules showing that once formed, the cis configuration can be quite stable. scielo.br

Table 2: Research Findings on Related Acrylate Isomerization

| Compound | Observation | Mechanism | Significance | Reference |

| Methyl 3-(3-hydroxyphenoxy)acrylate | Undergoes trans-cis interconversion upon UV irradiation. | Photoisomerization via an excited state, lowering the rotational barrier of the C=C bond. | Confirms the potential for photoisomerization in hydroxyphenyl acrylate structures. | scielo.br |

| General Acrylates | Isomerization can be influenced by nucleophiles or radicals in the medium. | The mechanism can shift depending on the chemical environment. | Highlights that reaction conditions can alter the isomerization pathway. | scielo.br |

Polymer Science and Advanced Material Applications

Integration into Polymer Matrices

The incorporation of 4-Benzoyl-3-hydroxyphenyl acrylate (B77674) into polymer chains allows for the precise modification of the resulting material's properties. This can be accomplished through its polymerization as a single monomer (homopolymerization) or with other comonomers (copolymerization), as well as by leveraging its ability to induce crosslinking between polymer chains.

While specific kinetic data for the homopolymerization of 4-Benzoyl-3-hydroxyphenyl acrylate is not extensively detailed in the available literature, the polymerization behavior of acrylate monomers is well-established. The reactivity of acrylates in radical polymerization is generally high due to the electronic nature of the acrylate double bond.

In copolymerization, the reactivity ratios of the monomers determine the composition and sequence distribution of the resulting copolymer. For acrylate and methacrylate (B99206) systems, these ratios are influenced by factors such as the nature of the monomer substituents and the solvent used for the polymerization. For instance, studies on the copolymerization of functional acrylates and methacrylates have shown that hydrogen bonding can significantly influence the propagation kinetics. The presence of a hydroxyl group in this compound suggests that it could participate in hydrogen bonding, potentially affecting its reactivity and incorporation into a copolymer chain, especially in polar solvents. nih.gov

In a study of a structurally similar monomer, 4-benzyloxycarbonylphenyl acrylate (BCPA), copolymerized with glycidyl (B131873) methacrylate (GMA), the monomer reactivity ratios were determined using various linearization methods. mdpi.com These studies provide a framework for how a bulky, functionalized acrylate monomer might behave in a copolymerization system. The reactivity of such monomers is a critical factor in tailoring the properties of the final copolymer.

Table 1: General Factors Influencing Acrylate Copolymerization Kinetics

| Factor | Influence on Kinetics |

|---|---|

| Monomer Structure | The size and electronic nature of the ester group affect the reactivity of the acrylate double bond. |

| Solvent Polarity | Polar solvents can influence polymerization rates, particularly for monomers capable of hydrogen bonding. nih.gov |

| Comonomer Type | The reactivity of the comonomer dictates its rate of incorporation relative to the functional acrylate. |

| Temperature | Higher temperatures generally increase the rate of polymerization by increasing the rate of initiator decomposition. |

This table provides a general overview of factors affecting acrylate copolymerization and is not specific to this compound due to a lack of available data.

The benzophenone (B1666685) group within this compound serves as a powerful photoinitiator for crosslinking reactions. Upon exposure to UV radiation, typically around 350 nm, the benzophenone moiety undergoes an n-π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. mdpi.com This triplet-state benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a nearby polymer chain, creating a ketyl radical on the benzophenone and a carbon-centered radical on the polymer backbone. researchgate.net The subsequent combination of these polymer radicals leads to the formation of covalent crosslinks between chains, transforming a thermoplastic material into a more robust thermoset network. researchgate.netresearchgate.net

The efficiency of this photocrosslinking process is influenced by several factors, including the polarity of the polymer matrix and the presence of substituents on the benzophenone ring. nih.gov Electron-withdrawing groups can stabilize the benzophenone triplet radical and facilitate crosslinking, while electron-donating groups may have the opposite effect. nih.gov The glass transition temperature (Tg) of the polymer also plays a role, as restricted polymer segment movement in high-Tg polymers can reduce the crosslinking rate. nih.gov This ability to form crosslinks upon UV exposure is particularly useful for creating stable coatings and hydrogels. nih.govmdpi.com

Mechanism of Benzophenone-Induced Photocrosslinking:

UV Absorption: The benzophenone group absorbs UV light, leading to the formation of an excited triplet state. mdpi.com

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from an adjacent polymer chain. researchgate.net

Radical Formation: This results in the formation of a benzophenone ketyl radical and a radical on the polymer chain. researchgate.net

Radical Recombination: Covalent bonds (crosslinks) are formed through the combination of polymer radicals. researchgate.net

The incorporation of this compound into a polymer backbone can significantly alter the material's physical and chemical properties. The bulky and rigid benzophenone group is expected to increase the glass transition temperature (Tg) of the resulting polymer. The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. Generally, the incorporation of bulky side groups restricts the rotational freedom of the polymer chains, leading to a higher Tg. researchgate.netsigmaaldrich.comsigmaaldrich.com For example, studies on various poly(acrylate) and poly(methacrylate) homopolymers show a strong correlation between the size and structure of the ester side-chain and the resulting Tg. researchgate.net

Furthermore, the presence of the benzophenone moiety enhances the UV resistance and durability of the polymer. A derivative, 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, is known to be used as a monomer to synthesize resins with improved UV resistance, making them more durable and long-lasting. sigmaaldrich.com This property is directly attributable to the UV-absorbing nature of the benzophenone group, which helps to dissipate harmful UV energy and protect the polymer backbone from photodegradation.

Table 2: Expected Influence of this compound Incorporation on Polymer Properties

| Polymer Property | Expected Effect of Monomer Incorporation | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky benzophenone group restricts polymer chain mobility. researchgate.net |

| UV Resistance | Increase | The benzophenone moiety acts as a UV absorber, protecting the polymer from degradation. sigmaaldrich.com |

| Mechanical Strength | Potential Increase | Crosslinking induced by the benzophenone group can enhance the mechanical integrity of the polymer. researchgate.net |

| Adhesion | Potential Increase | The polar hydroxyl and carbonyl groups may improve adhesion to various substrates. |

This table is based on established principles of polymer chemistry and data from structurally similar compounds, as direct comprehensive data for polymers of this compound is limited.

Role in Photoresponsive Materials

The photoactive nature of the benzophenone group makes this compound a key component in the development of photoresponsive materials. These materials can change their properties upon exposure to light, enabling applications ranging from UV protection to advanced energy storage systems.

The primary application of the benzophenone functionality in materials science is to provide protection against UV radiation. Benzophenones are excellent UV absorbers due to their ability to absorb UV light and dissipate the energy in a non-destructive manner, primarily as heat. The UV absorption spectrum of benzophenone typically shows a strong absorption band in the UVA range (315-400 nm). science-softcon.de

By incorporating this compound into polymer systems, materials with inherent UV-blocking capabilities can be created. This is particularly valuable for applications where transparency to visible light must be maintained while blocking harmful UV rays. A notable example is the use of its derivative, 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, as a UV-blocking agent in the manufacturing of contact lenses. sigmaaldrich.comnih.gov In this application, the monomer is copolymerized with other lens-forming monomers to create a material that protects the eye from UV radiation without compromising optical clarity. The covalent bonding of the UV absorber into the polymer matrix prevents it from leaching out over time, ensuring long-term protection.

A novel and advanced application of this compound is in the field of Molecular Solar Thermal (MOST) energy storage. MOST systems capture solar energy by using a photoswitch molecule that undergoes a reversible photoisomerization to a high-energy, metastable isomer when exposed to sunlight. This stored energy can then be released as heat on demand.

In a specific application, this compound has been used as a component of the shell material in microcapsules designed for a MOST system. nih.gov These microcapsules contain a pyrazole-based azo molecule as the core energy-storing material. nih.gov The shell, composed of polystyrene and this compound, serves a critical protective function. nih.gov It acts as a UV filter, absorbing harmful UV radiation that could potentially degrade the photoswitchable core material, while remaining transparent to the visible light required to drive the energy-storing isomerization. nih.gov This selective light filtering is crucial for the long-term stability and efficiency of the MOST device. The use of this monomer in such an advanced energy application underscores its importance in the development of next-generation functional materials.

Utility in Photopolymerization Initiator Systems and UV Curing Technologies

This compound (BHA) serves as a functional monomer in the realm of polymer science, particularly in applications involving photopolymerization and ultraviolet (UV) curing technologies. Its molecular structure, which combines a UV-absorbing benzophenone group with a reactive acrylate group, makes it a valuable component for creating materials with enhanced UV-shielding capabilities.

The primary utility of BHA in this context is not as a standalone photoinitiator, but rather as a monomer that can be incorporated into polymer structures to impart specific properties. It is particularly noted for its use in modifying natural polymers, such as lignin (B12514952), through controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.orgresearchgate.netresearchgate.net This process allows for the grafting of BHA onto a polymer backbone, creating a new copolymer with significantly improved characteristics.

A key research application involves the modification of alkali lignin (AL) by grafting BHA onto its structure, resulting in a copolymer designated as AL-g-BHA. researchgate.net This modification addresses two critical drawbacks of natural lignin for certain applications: its dark color and its relatively poor absorption of UVA radiation. researchgate.netacs.org Research has demonstrated that grafting BHA onto lignin whitens the material and substantially improves its UVA/UVB absorbance ratio. researchgate.netacs.orgresearchgate.netresearchgate.net The resulting AL-g-BHA copolymer has shown excellent performance as a UV-blocking agent, making it a candidate for use in advanced sunscreen formulations and UV-curable coatings. researchgate.netresearchgate.net

The table below summarizes the enhanced properties of Alkali Lignin after being modified with this compound.

| Property | Original Alkali Lignin (AL) | AL grafted with BHA (AL-g-BHA) | Reference |

| Color | Dark | Whitened by 86% | researchgate.netacs.orgresearchgate.net |

| UVA/UVB Absorbance Ratio | ~0.9 (highest reported for similar materials) | 1.2 | researchgate.netacs.orgresearchgate.net |

| Sun Protection Factor (SPF) | Not specified | 59 (in a formulation with 10 wt% AL-g-BHA) | researchgate.netacs.orgresearchgate.net |

Chromatographic Applications

Utilization in High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

While specific protocols detailing the use of High-Performance Liquid Chromatography (HPLC) for the routine analytical or preparative separation of this compound as a standalone compound are not extensively documented in the reviewed literature, HPLC is a crucial technique for the characterization of polymers and complex mixtures containing this monomer. prz.edu.pl Its application is primarily in the analysis of copolymers synthesized using BHA.

In polymer chemistry, understanding the molecular weight, composition, and purity of a synthesized copolymer is essential. Research involving the synthesis of copolymers with BHA, such as those produced via ATRP, utilizes HPLC for characterization. prz.edu.pl For instance, the analysis of such complex macromolecules requires specialized HPLC systems.

One study details the use of an HPLC system for the analysis of copolymers containing 2-4-benzoyl-3-hydroxyphenyl acrylate, providing insight into the instrumental requirements for such separations. prz.edu.pl The components of this system are outlined in the table below.

| HPLC System Component | Specification | Reference |

| Controller | CBN-40L | prz.edu.pl |

| Degasser | DGU-403 | prz.edu.pl |

| Autosampler | SIL-20AHT | prz.edu.pl |

| Detector | Refractometric Detector RID-20A | prz.edu.pl |

| Columns | PSS GRAM stainless steel set (V4A) | prz.edu.pl |

| Pore Size | 10 µm | prz.edu.pl |

| Column Configuration | Pre-column, one 100 Å column, two 3000 Å columns | prz.edu.pl |

| Column Temperature | 35°C (maintained in a CTO-40C thermostat) | prz.edu.pl |

| Mobile Phase Additive | 0.1 M LiCl | prz.edu.pl |

Furthermore, HPLC, particularly reverse-phase HPLC (RP-HPLC), is a standard method for the purification and analysis of related compounds and materials used in conjunction with BHA-grafted polymers. researchgate.net For example, in studies developing sunscreens with AL-g-BHA, semi-preparative RP-HPLC is employed to isolate and purify other active ingredients from natural extracts. researchgate.netacs.org This underscores the importance of HPLC as an indispensable analytical tool in the broader research and development context of materials derived from this compound.

Emerging Research Frontiers and Future Perspectives

Exploration of Structure-Function Relationships in Benzophenone-Acrylate Systems

The performance of materials derived from benzophenone-acrylates is intrinsically linked to their molecular architecture. Researchers are actively investigating how modifications to the benzophenone (B1666685) and acrylate (B77674) moieties influence the photopolymerization process and the final properties of the cured materials.

Benzophenone and its derivatives are widely recognized as effective Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism upon UV irradiation. acs.org The efficiency of this process is highly dependent on the molecular environment. For example, the kinetics of benzophenone-containing copolymers can be influenced by factors such as the mole ratio of the benzophenone unit and the polarity of the polymer system. nih.gov Studies on zwitterionic copolymers have shown a linear relationship between the polymer's polarity (evaluated by the partition coefficient, log P) and the rate constant of the benzophenone group for polymers with a glass transition temperature (Tg) lower than the irradiation temperature. researchgate.netacs.org The solvent polarity can also affect the reactivity of benzophenone by influencing the relative energy levels of its excited states. nih.gov

The structure of the polymer backbone itself plays a critical role. Research has shown that when highly abstractable hydrogen atoms are present on the main polymer chain, the benzophenone moiety may induce chain cleavage rather than the desired cross-linking. mdpi.com This highlights the delicate balance required in monomer and polymer design to achieve efficient network formation. The conversion of the benzophenone derivative during UV curing is a direct measure of the degree of cure, which in turn dictates the final mechanical properties of the material, such as peel and shear strength in adhesives. paint.org Real-time FTIR spectroscopy can be used to monitor this conversion, revealing that the crosslinking reaction stops almost immediately when the UV light is switched off, a behavior distinct from other photopolymerization reactions. paint.org

Investigations into acrylate monomers bearing benzophenone pendant groups have explored self-initiated photopolymerization. The degree of monomer conversion has been shown to increase with the concentration of co-initiators like triethylamine (B128534).

Table 1: Factors Influencing Benzophenone-Acrylate System Function

| Factor | Influence | Research Finding |

| Polymer Polarity | Affects the rate constant of benzophenone photoreaction. | A linear relationship was observed between the log P value of zwitterionic copolymers and the kinetic rate constant of the pendent benzophenone group. nih.govresearchgate.net |

| Solvent Condition | Influences the relative energy levels of benzophenone's excited states. | Solvent polarity can alter the reactivity of the excited benzophenone triplet state. nih.gov |

| Polymer Backbone | Determines whether cross-linking or chain cleavage occurs. | The presence of easily abstractable hydrogens on the polymer backbone can lead to chain scission instead of cross-linking. mdpi.com |

| Co-initiator Concentration | Impacts the degree of monomer conversion in self-initiating systems. | Monomer conversion increased with higher concentrations of triethylamine for acrylate monomers with benzophenone pendants. |

Development of Novel Hybrid Materials Incorporating 4-Benzoyl-3-hydroxyphenyl Acrylate

A significant frontier in materials science is the creation of organic-inorganic hybrid materials, which combine the distinct properties of both components to achieve superior performance. mdpi.comnih.gov Incorporating this compound into these systems allows for photopolymerization, enabling the fabrication of intricately patterned and functionally complex materials. researchgate.net

The sol-gel process is a versatile and widely used technique for preparing these hybrid materials at relatively low temperatures. mdpi.comresearchgate.netrsc.org This method allows for the creation of a nanocomposite structure where organic and inorganic components are intimately mixed on a scale of less than 1 µm. nih.govrsc.org In a typical system, inorganic precursors like silica or zirconia are combined with organically polymerizable groups, such as the acrylic or methacrylic functionalities present in this compound. researchgate.netaip.org The benzophenone moiety acts as a built-in photoinitiator, activated by UV light to trigger the polymerization of the acrylate groups and form a covalently cross-linked organic network within the inorganic matrix. researchgate.netresearchgate.net

These hybrid materials offer a unique combination of properties. The inorganic component typically provides mechanical strength and thermal stability, while the organic polymer network imparts flexibility and tailored optical properties. mdpi.com The final characteristics of the hybrid material are significantly influenced by the processing conditions, including the concentration of the photoinitiator and the parameters of the UV curing process. aip.org Researchers are exploring these materials for a range of advanced applications, particularly in photonics and optoelectronics, where the ability to tailor refractive indices and fabricate microstructures is crucial. researchgate.netrsc.org For instance, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate has been used as a monomer to synthesize fluorine-silicone acrylic resins to improve the UV resistance of the resulting material.

Table 2: Components and Properties of Benzophenone-Acrylate Hybrid Materials

| Component | Role | Resulting Property |

| Inorganic Matrix (e.g., Silica, Zirconia) | Provides structural framework. | Mechanical strength, thermal stability. mdpi.com |

| Organic Monomer (e.g., this compound) | Forms a cross-linked polymer network upon curing. | Flexibility, processability, functional properties (e.g., optical). mdpi.com |

| Benzophenone Moiety | Acts as a photoinitiator for radical polymerization. | Enables spatial and temporal control of curing via UV light. researchgate.net |

| Acrylate Group | Undergoes free-radical polymerization to form the network. | Contributes to the final cross-link density and material properties. researchgate.net |

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool for accelerating the design and discovery of new materials. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights into the behavior of benzophenone-acrylate systems, enabling researchers to predict material properties and understand reaction mechanisms without extensive empirical experimentation. escholarship.orgtandfonline.com

DFT is a quantum chemistry method used to study the electronic structure of molecules and predict their reactivity. researchgate.net It has been employed to investigate the free-radical polymerization of acrylates, helping to build structure-reactivity relationships. researchgate.net For example, DFT calculations can determine the energetics and kinetics of polymerization reactions, explaining how factors like the size and polarity of the monomer's pendant group affect polymerizability. researchgate.net Such calculations have been used to optimize the geometry of molecules like benzophenone hydrazone and analyze their vibrational spectra. ysu.am Furthermore, DFT can be used to calculate radical reaction indices to predict the most likely sites for reactions to occur in complex monomer mixtures, guiding the synthesis of self-curing resins. frontiersin.org

Classical molecular dynamics (MD) simulations, on the other hand, are used to study the dynamic evolution of larger systems containing thousands of atoms. escholarship.org While traditional MD cannot simulate chemical reactions directly, reactive force fields (ReaxFF) are being developed to model the kinetics of radical chain-growth polymerization in acrylate resins. escholarship.org These simulations can capture the thermodynamics and kinetics of polymerization, providing data such as activation energies that closely match values obtained from DFT calculations. escholarship.org MD simulations are also used to investigate the conformational properties of acrylate polymers in different solvent environments and to understand degradation mechanisms like bond scission and cross-linking at an atomistic level. tandfonline.comacs.org By simulating these processes, researchers can predict how different formulations will behave and how the final polymer network structure will influence material properties. acs.org

Table 3: Computational Modeling Techniques for Benzophenone-Acrylate Systems

| Technique | Application | Key Insights |

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energetics, and kinetics. researchgate.net | Structure-reactivity relationships, prediction of polymerizability, identification of reactive sites. researchgate.netfrontiersin.org |

| Molecular Dynamics (MD) | Simulating the dynamic evolution of polymer systems. escholarship.orgacs.org | Polymer chain conformation, solvent effects, degradation mechanisms, structural and rheological properties. escholarship.orgtandfonline.comacs.org |

| Reactive Force Field (ReaxFF) MD | Modeling chemical reactions during polymerization. escholarship.org | Capturing radical polymerization thermodynamics and kinetics. escholarship.org |

Q & A

Q. What are the recommended synthetic routes for 4-Benzoyl-3-hydroxyphenyl acrylate, and how do reaction conditions influence purity?

A common method involves reacting 2,4-dihydroxybenzophenone with acryloyl chloride in the presence of triethylamine as a catalyst, using tetrahydrofuran (THF) as the solvent. Reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric ratios are critical for achieving high purity (>97%). Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted starting materials or oligomeric by-products .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the acrylate ester linkage and benzophenone moiety.

- FTIR for identifying characteristic carbonyl (C=O) stretches at ~1720 cm⁻¹ (acrylate) and ~1650 cm⁻¹ (benzophenone).

- HPLC with UV detection (λ = 280–320 nm) to assess purity and quantify residual monomers.

- Mass spectrometry (HRMS) to verify molecular weight (268.264 g/mol) and isotopic patterns .

Q. How does the compound’s photostability impact its suitability for UV-related applications?

The benzophenone group confers UV-absorbing properties, but the acrylate moiety may undergo photodegradation under prolonged UV exposure. Accelerated aging studies (e.g., using a UV chamber at 365 nm) should monitor changes in absorbance spectra and mechanical stability. Stabilizers like hindered amine light stabilizers (HALS) can mitigate degradation .

Q. What safety precautions are necessary when handling this compound?

The compound is a flammable solid (storage code: 11) and may cause severe eye/skin irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid direct light exposure. Toxicity data for analogous acrylates (e.g., tetrahydrofurfuryl acrylate) suggest acute oral LD₅₀ values >900 mg/kg in rats, but localized corrosive effects require careful handling .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize polymerization conditions for this compound-based copolymers?

A central composite design (CCD) can evaluate interactions between variables:

- Factors : Initiator concentration (e.g., benzoyl peroxide), monomer ratio, temperature, reaction time.

- Responses : Yield, molecular weight (GPC), and thermal stability (TGA). For example, increasing initiator concentration beyond 1.5 wt% may reduce molecular weight due to chain transfer reactions .

Q. How should researchers resolve contradictions in reported solubility and reactivity data for this compound?

Discrepancies often arise from variations in crystallinity or residual solvents. Standardize testing protocols:

- Solubility : Use dynamic light scattering (DLS) to assess aggregation in solvents like THF, acetone, or DMF.

- Reactivity : Compare kinetic data (e.g., DSC for curing exotherms) under controlled humidity and oxygen levels .

Q. What mechanistic insights explain its role in photoinitiated crosslinking reactions?

The benzophenone moiety acts as a Type II photoinitiator, abstracting hydrogen from co-initiators (e.g., amines) to generate free radicals. Time-resolved ESR spectroscopy can track radical formation rates, while photo-DSC quantifies curing efficiency. Competing side reactions (e.g., oxygen inhibition) must be minimized via inert atmospheres .

Q. How do structural modifications (e.g., substituent position) affect its UV absorption and polymer compatibility?

Computational modeling (DFT) predicts bathochromic shifts in UV spectra when electron-donating groups are introduced at the 3-position. Experimentally, blending with acrylate copolymers (e.g., stearyl acrylate) improves compatibility, as shown by reduced phase separation in SEM analysis .

Q. What advanced techniques are used to study its degradation pathways in environmental or biological systems?

Q. How can computational methods streamline the design of derivatives with enhanced properties?

Molecular dynamics (MD) simulations assess packing efficiency in crystalline phases, while COSMO-RS predicts solubility parameters. For example, substituting the acrylate with methacrylate increases Tg by ~20°C, as validated by DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.